
3-(Ethoxycarbonyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C9H9NO4 . It contains a total of 23 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The compound has 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, a carboxylic acid group (aromatic), an ester group (aromatic), a hydroxyl group, and a Pyridine . The compound contains 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Hydrolysis
3-(Ethoxycarbonyl)picolinic acid and its derivatives are involved in various chemical reactions. A study by Brycki, Brzeziński, and Olejnik (1989) found that acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides yields monoesters of picolinic acid N-oxides, indicating a selective hydrolysis process influenced by intramolecular hydrogen bonds (Brycki, Brzeziński, & Olejnik, 1989).
Coordination Chemistry and Magnetic Properties
Research by Zheng et al. (2010) explored the synthesis and characterization of a mixed bridged dinuclear Ni(II) complex incorporating 2-pyridinealdoxime ligand and this compound, revealing insights into its crystal structure and magnetic properties (Zheng et al., 2010).
Photophysics and Proton Transfer
Rode and Sobolewski (2012) conducted an ab initio study on the excited-state proton transfer mediated photophysics of 3-hydroxy-picolinic acid. Their findings show the carboxylic group of the system acts as a transmitter of the proton, highlighting the importance of this class of compounds in photophysical processes (Rode & Sobolewski, 2012).
Electrochemistry
Research by Romulus and Savall (1998) examined the electroreduction of compounds including picolinic acid, providing insights into their electrochemical behavior and potential applications in this field (Romulus & Savall, 1998).
Coordination Chemistry and Ligand Preorganization
Comba et al. (2016) discussed the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. This study emphasizes the preorganization of these ligands for specific coordination geometries, which is vital for understanding the behavior of such complexes in various applications (Comba et al., 2016).
Antimicrobial Activities and Spectroscopic Characterization
Tamer et al. (2018) explored the antimicrobial activities and DNA interactions of picolinic acid derivatives. Their findings contribute to the understanding of the biological activities and potential applications of these compounds in the medical and pharmaceutical fields (Tamer et al., 2018).
Application in Organic Light-Emitting Diodes
Cho et al. (2014) synthesized Ir(III) complexes with picolinic acid derivatives for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). Their research contributes to the development of more efficient and stable materials for electronic and photonic devices (Cho et al., 2014).
Biodegradation and Environmental Applications
Zhang et al. (2019) studied the biodegradation of picolinic acid by Rhodococcus sp. PA18, which has potential implications for the bioremediation of environments polluted with picolinic acid derivatives (Zhang et al., 2019).
Oxidation Reactions and Catalytic Properties
Kiani et al. (2000) investigated the functional aspects of Gif-type oxidation of hydrocarbons mediated by iron picolinate systems. Their findings contribute to the understanding of catalytic processes and the generation of radicals in organic chemistry (Kiani et al., 2000).
Wirkmechanismus
Target of Action
The primary target of 3-(Ethoxycarbonyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs, which leads to a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is a key aspect of its antiviral activity .
Biochemical Pathways
It plays a key role in zinc transport, which is crucial for the function of various enzymes and transcription factors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antiviral activity. It has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Biochemische Analyse
Biochemical Properties
Picolinic acid, from which it is derived, is known to play a key role in zinc transport . It acts as an anti-infective and immunomodulator and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Eigenschaften
IUPAC Name |
3-ethoxycarbonylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)6-4-3-5-10-7(6)8(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINXSNWRISYGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
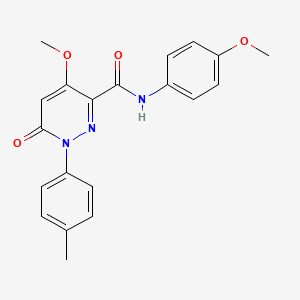
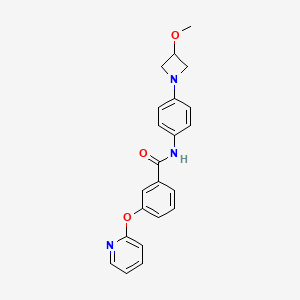
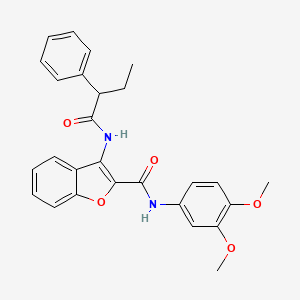
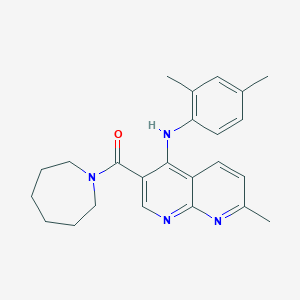
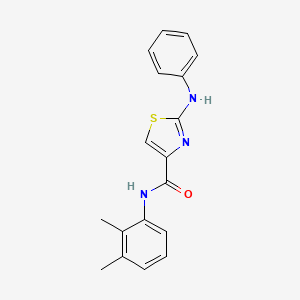
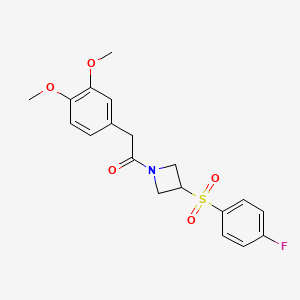
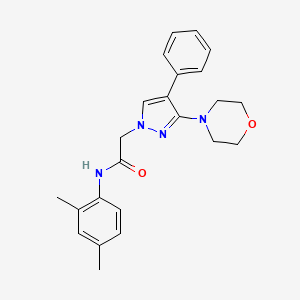
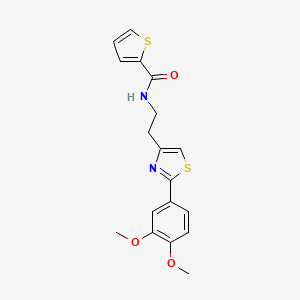
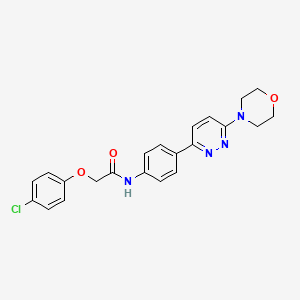
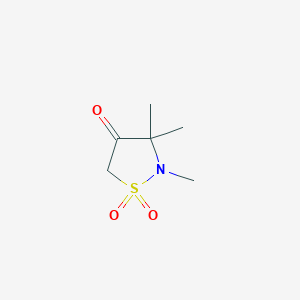
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
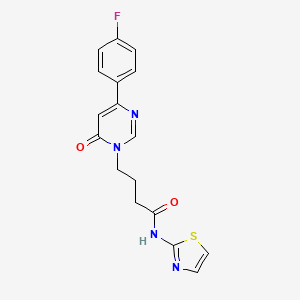
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
